molecular formula C14H21N B14224351 N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine CAS No. 827333-27-7

N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine

Cat. No.: B14224351
CAS No.: 827333-27-7
M. Wt: 203.32 g/mol
InChI Key: DZDVIDXNCUVRTF-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a methyl group, and a benzyl group attached to a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine typically involves the reaction of N-ethyl-2-methylprop-2-en-1-amine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-methylprop-2-en-1-amine: Lacks the benzyl group, resulting in different chemical properties and reactivity.

    N-(4-methylbenzyl)prop-2-en-1-amine: Lacks the ethyl and methyl groups, leading to variations in its biological activity and applications.

Uniqueness

N-ethyl-2-methyl-N-(4-methylbenzyl)prop-2-en-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

CAS No.

827333-27-7

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-ethyl-2-methyl-N-[(4-methylphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C14H21N/c1-5-15(10-12(2)3)11-14-8-6-13(4)7-9-14/h6-9H,2,5,10-11H2,1,3-4H3

InChI Key

DZDVIDXNCUVRTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)C)CC(=C)C

Origin of Product

United States

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